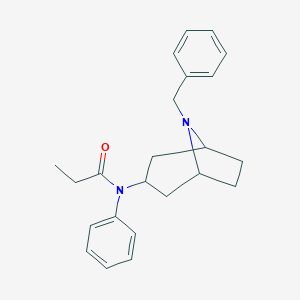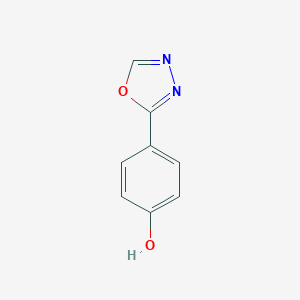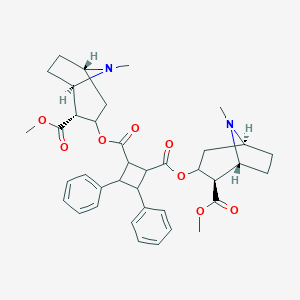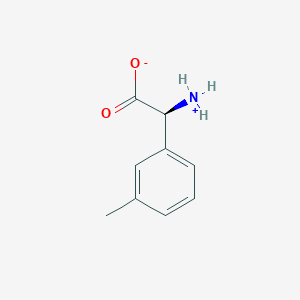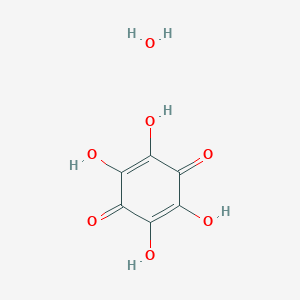
2,3,5,6-Tetrahydroxyciclohexa-2,5-dieno-1,4-diona hidratada
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydroxyquinone (monohydrate) is an organic compound with the molecular formula C6H4O6·H2O. It is also known as tetrahydroxy-1,4-benzoquinone monohydrate. This compound is characterized by its cyclohexadiene ring structure with four hydroxyl groups and two ketone groups in opposite positions. It appears as bluish-black crystals and is known for its stability and slight solubility in water .
Aplicaciones Científicas De Investigación
Tetrahydroxyquinone (monohydrate) has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and fluorescent probes.
Biology: Employed in the study of redox reactions and as a model compound for biological quinones.
Medicine: Investigated for its potential anticataract and anticancer properties due to its redox activity.
Industry: Utilized in the production of coatings, particularly for ferrofluids used in magnetic hyperthermia
Mecanismo De Acción
Target of Action
The primary target of 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate is HL60 leukaemia cells . The compound shows cytotoxic effects on these cells, indicating its potential role in cancer treatment .
Biochemical Pathways
The compound affects the apoptosis pathway by activating caspase 3 . It also induces the release of cytochrome c from the mitochondria at concentrations as low as 25 µM . This release is a key event in the intrinsic pathway of apoptosis. Additionally, the compound causes an increase in the phosphorylation of Ser473 in protein kinase B , which is involved in cell survival and proliferation pathways.
Pharmacokinetics
Its solubility in water and alcohol suggests that it may have good absorption and distribution characteristics
Action Environment
The compound is relatively stable in air but decomposes at high temperatures . Its action, efficacy, and stability could potentially be influenced by environmental factors such as temperature and pH.
Análisis Bioquímico
Biochemical Properties
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate has been shown to participate in redox cycles with semiquinone radicals, leading to the formation of reactive oxygen species (ROS) . It interacts with specific enzymes and proteins to facilitate electron transfer, ultimately contributing to energy production and metabolic processes within the biological system .
Cellular Effects
In vitro studies have shown that 2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate treatment (100-500 μM; 24 hours; HL60 cells) exhibits cytotoxicity for HL60 leukemia cells by total protein content (IC 50 of 20 µM), phosphatase activity (IC 50 of 40 µM), or by MTT assay (IC 50 of 45 µM) . It is an efficient inducer of ROS production in HL60 leukemia cells .
Molecular Mechanism
2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione hydrate efficiently activates caspase 3 in concentrations in excess of 25 µM, stimulates DNA fragmentation at the same concentration, and provokes phosphatidylserine exposure . It induces the release of cytochrome c from the mitochondria at concentrations as low as 25 µM . The treatment also causes an increase in the phosphorylation of Ser473 in protein kinase B (the Bad kinase for Ser112) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrahydroxyquinone (monohydrate) can be synthesized through the oxidation of glyoxal or myo-inositol. One common method involves the reaction of glyoxal with sodium sulfite and sodium bicarbonate in water, followed by air oxidation. The resultant sodium salt of tetrahydroxyquinone is then treated with hydrochloric acid to yield tetrahydroxyquinone .
Industrial Production Methods
Industrial production of tetrahydroxyquinone typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydroxyquinone (monohydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in substituted quinones with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: A similar compound with two hydroxyl groups instead of four.
Benzoquinone: Lacks hydroxyl groups but has a similar quinone structure.
Tetrahydroxybenzoquinone: Another name for tetrahydroxyquinone, highlighting its structural similarity.
Uniqueness
Tetrahydroxyquinone (monohydrate) is unique due to its four hydroxyl groups, which confer distinct redox properties and make it highly reactive in various chemical and biological processes. Its ability to form stable complexes with metals and participate in redox cycling sets it apart from other quinones .
Propiedades
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8,11-12H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFTUKFVMMYYHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-16-7 |
Source


|
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123334-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

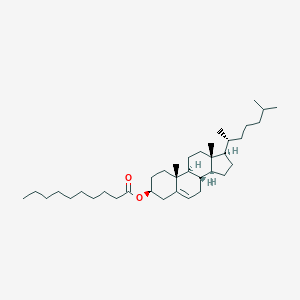
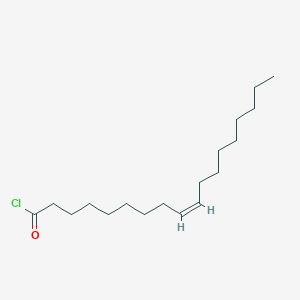
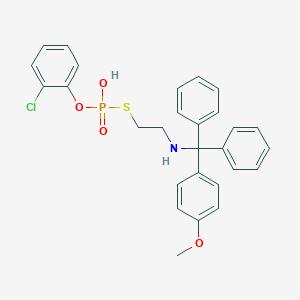
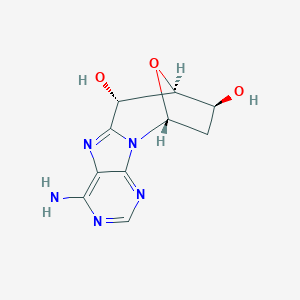
![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)
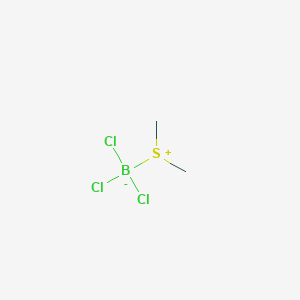
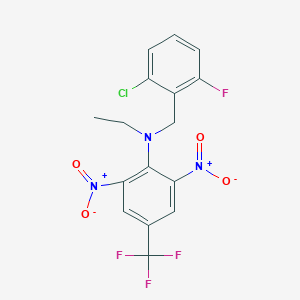
![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)
![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)
